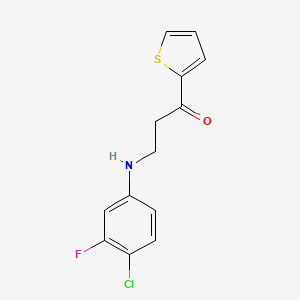
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone, also known as CFT, is a synthetic organic compound belonging to the thienyl propanone family of compounds. CFT is a potent and selective agonist of the serotonin 5-HT2A receptor and has been studied for its potential therapeutic applications in the treatment of psychiatric and neurological diseases. CFT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its potential therapeutic applications in the treatment of psychiatric and neurological diseases. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its ability to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has also been studied for its potential use in the treatment of depression, schizophrenia, and neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone binds to the serotonin 5-HT2A receptor and activates the receptor, resulting in the release of neurotransmitters such as serotonin and dopamine. This activation of the receptor results in an increase in the activity of the serotonin and dopamine pathways, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its ability to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has also been studied for its potential to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA pathways, which are involved in the regulation of memory, learning, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has several advantages for laboratory experiments. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is a potent and selective agonist of the serotonin 5-HT2A receptor and can be synthesized from commercially available precursors in a three-step reaction. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is also relatively stable and has a low toxicity. However, 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is not approved for clinical use and its long-term safety and efficacy have not been established.
Orientations Futures
Future research on 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone could focus on its potential therapeutic applications in the treatment of psychiatric and neurological diseases. Additionally, further research could explore the potential of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA pathways. Additionally, further research could investigate the long-term safety and efficacy of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone for clinical use. Finally, further research could explore the potential of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone to act as a prodrug or to elicit other effects, such as anti-inflammatory or neuroprotective effects.
Méthodes De Synthèse
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone can be synthesized from commercially available precursors in a three-step reaction. The first step involves the reaction of 4-chloro-3-fluoroaniline with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The second step involves the reduction of the aldehyde group to the corresponding alcohol using a reducing agent such as sodium borohydride. The final step involves the reaction of the alcohol with propionic anhydride to yield 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone.
Propriétés
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLICPAMEJMWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)
![[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene](/img/structure/B2460719.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine](/img/structure/B2460722.png)
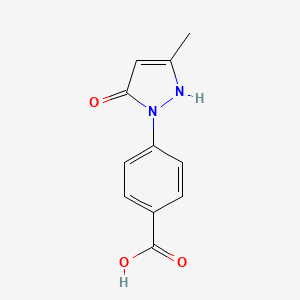
![1-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2460725.png)
![3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460730.png)
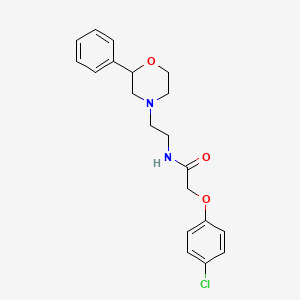
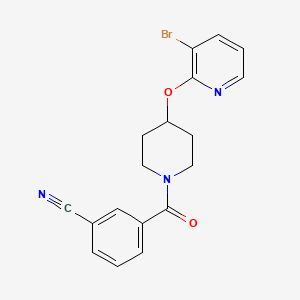
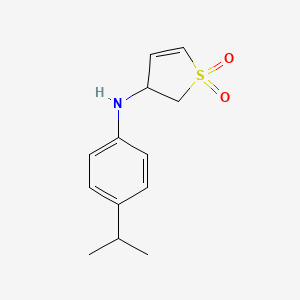
![Ethyl 4-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2460736.png)


![(3Z)-1-benzyl-3-{[(3,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2460740.png)
